molecular formula C10H11NO5 B6613551 methyl 2-(3-nitrophenoxy)propanoate CAS No. 153472-79-8

methyl 2-(3-nitrophenoxy)propanoate

Cat. No.: B6613551
CAS No.: 153472-79-8
M. Wt: 225.20 g/mol
InChI Key: VSADNSNVQLWDNW-UHFFFAOYSA-N
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Description

Methyl 2-(3-nitrophenoxy)propanoate is an organic compound with the molecular formula C10H11NO5 and a molecular weight of 225.20 g/mol It is characterized by the presence of a nitro group attached to a phenoxy ring, which is further connected to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-nitrophenoxy)propanoate can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 3-nitrophenol with methyl 2-bromopropanoate. The reaction typically requires a base, such as potassium carbonate, and is carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-nitrophenoxy)propanoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo hydrolysis to form the corresponding carboxylic acid under acidic or basic conditions.

    Oxidation: The phenoxy ring can be oxidized to introduce additional functional groups.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.

Major Products Formed

    Reduction: Methyl 2-(3-aminophenoxy)propanoate.

    Substitution: 2-(3-nitrophenoxy)propanoic acid.

    Oxidation: Various oxidized derivatives of the phenoxy ring.

Scientific Research Applications

Methyl 2-(3-nitrophenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its functional groups that impart desirable properties.

Mechanism of Action

The mechanism of action of methyl 2-(3-nitrophenoxy)propanoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The phenoxy ring may also participate in various biochemical pathways, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-nitrophenoxy)propanoate: Similar structure but with the nitro group in a different position.

    Methyl 2-(4-nitrophenoxy)propanoate: Another isomer with the nitro group in the para position.

    Methyl 2-(2-nitrophenoxy)propanoate: Isomer with the nitro group in the ortho position.

Uniqueness

Methyl 2-(3-nitrophenoxy)propanoate is unique due to the specific positioning of the nitro group on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its isomers.

Properties

IUPAC Name

methyl 2-(3-nitrophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO5/c1-7(10(12)15-2)16-9-5-3-4-8(6-9)11(13)14/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSADNSNVQLWDNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC=CC(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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